molecular formula C18H20ClN3O3S B2836743 (2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone CAS No. 1111487-31-0

(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B2836743
CAS No.: 1111487-31-0
M. Wt: 393.89
InChI Key: NGNPMQSTPJEQIQ-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a combination of pyridine, piperazine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a series of reactions to introduce the desired substituents at the 3-position.

    Sulfonylation: The 3,4-dimethylphenyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent under basic conditions.

    Piperazine Coupling: The piperazine ring is coupled to the sulfonylated intermediate using appropriate coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl groups on the phenyl ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products will vary depending on the nucleophile used, such as substituted pyridines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine

Comparison: (2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and potential therapeutic applications.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-13-5-6-15(12-14(13)2)26(24,25)22-10-8-21(9-11-22)18(23)16-4-3-7-20-17(16)19/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNPMQSTPJEQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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